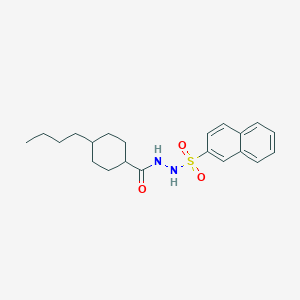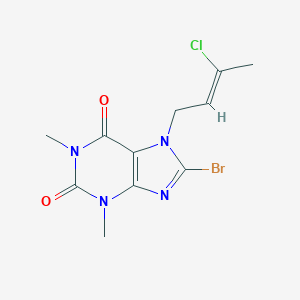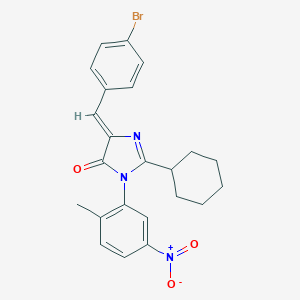
4-butyl-N'-naphthalen-2-ylsulfonylcyclohexane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide is a complex organic compound with the molecular formula C21H28N2O3S and a molar mass of 388.52 g/mol . This compound is characterized by its unique structure, which includes a butyl-substituted cyclohexyl group, a naphthalene ring, and a sulfonohydrazide functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide typically involves the reaction of 4-butylcyclohexanecarboxylic acid with 2-naphthalenesulfonylhydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonohydrazide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonohydrazides and naphthalene derivatives, such as:
- N’-[(4-tert-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide
- N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide
Uniqueness
N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
324012-55-7 |
|---|---|
Molecular Formula |
C21H28N2O3S |
Molecular Weight |
388.5g/mol |
IUPAC Name |
4-butyl-N'-naphthalen-2-ylsulfonylcyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C21H28N2O3S/c1-2-3-6-16-9-11-18(12-10-16)21(24)22-23-27(25,26)20-14-13-17-7-4-5-8-19(17)15-20/h4-5,7-8,13-16,18,23H,2-3,6,9-12H2,1H3,(H,22,24) |
InChI Key |
VRGQXOIPQYJHCT-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Fluorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B420860.png)
![Methyl {[3-cyano-4-(3-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B420861.png)
![8-(3,4-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B420862.png)

![7-(cyclohexylamino)-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B420865.png)
![3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B420868.png)
![2-({[5-(1-Adamantyl)-2-methoxyphenyl]imino}methyl)phenol](/img/structure/B420869.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-6-methoxy-2-methyl-4-quinolinamine](/img/structure/B420870.png)
![1-(6-Chloro-3-methyl-4-phenylpyrazolo[3,4-b]quinolin-1-yl)ethanone](/img/structure/B420872.png)
![N-[4-allyl-5-(4-chlorophenyl)-6-methyl-4H-1,3,4-thiadiazin-2-yl]-4-bromobenzamide](/img/structure/B420875.png)
![4-[4-(4-Bromophenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B420876.png)
![3-methoxy-4-{2-[4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 3-bromobenzoate](/img/structure/B420877.png)
![(4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-{4'-OCTYL-[1,1'-BIPHENYL]-4-YL}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B420880.png)

